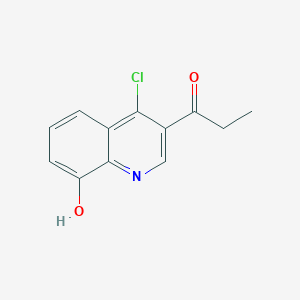

3-Propanoyl-4-chloro-8-hydroxyquinoline

Description

3-Propanoyl-4-chloro-8-hydroxyquinoline is a synthetic quinoline derivative featuring a hydroxy group at position 8, a chloro substituent at position 4, and a propanoyl (acyl) group at position 3. Its structure is derived from the 8-hydroxyquinoline core (C₉H₇NO), a well-known chelating agent with applications in metal coordination chemistry, pharmaceuticals, and anti-corrosion materials .

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

1-(4-chloro-8-hydroxyquinolin-3-yl)propan-1-one |

InChI |

InChI=1S/C12H10ClNO2/c1-2-9(15)8-6-14-12-7(11(8)13)4-3-5-10(12)16/h3-6,16H,2H2,1H3 |

InChI Key |

ZAMDNFOXSFGXFB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C2C(=C1Cl)C=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Physicochemical and Functional Properties

- This could enhance metal-binding capacity in specific pH ranges. Nitro substituents (e.g., in 4-chloro-3-nitro-8-(propan-2-yl)quinoline) further polarize the quinoline ring, favoring electrophilic substitution at position 5 or 7 .

- Solubility and Applications: 8-Hydroxyquinoline derivatives like 1,3-bis(quinolin-8-yloxy)propane () exhibit anti-corrosion properties due to chelation of metal ions on surfaces. The target compound’s propanoyl group may improve solubility in organic solvents, broadening its applicability . Compound 4k’s methoxy and chlorophenyl groups enhance lipophilicity, making it suitable for hydrophobic phase reactions or as a ligand in catalysis .

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Reactants : 4-Chloro-2-aminophenol (1.6 mol), 4-chloro-2-nitrophenol (3.2 mol), glycerol (5.2 mol), concentrated H₂SO₄ (9 mol).

-

Procedure :

-

Key Modification : Substitution of glycerol with methoxy-protected diols could direct methoxy group installation at C8, though explicit protocols for 4-chloro-8-methoxyquinoline synthesis require inference from analogous systems.

Challenges in Regioselectivity

Competing pathways may yield 5-chloro or 7-chloro isomers due to the electronic effects of substituents. Patent CN108610288B highlights that maintaining a molar ratio of H₂SO₄ : 4-chloro-2-aminophenol ≥ 3 : 1 suppresses isomerization through protonation-mediated directing effects.

Friedel-Crafts Acylation at C3

Introducing the propanoyl group at C3 exploits the electron-rich nature of the quinoline ring. Data from EP0330485A1 provides a validated approach:

Standardized Protocol

-

Substrate : 4-Chloro-8-methoxyquinoline (1.0 equiv).

-

Acylating Agent : Propanoyl chloride (1.2 equiv).

-

Catalyst : Anhydrous AlCl₃ (1.5 equiv).

-

Solvent : Dichloromethane (0.5 M).

-

Conditions : 0°C → rt, 12 h under N₂.

Mechanism : AlCl₃ coordinates to the quinoline nitrogen, activating the ring for electrophilic attack at C3. Propanoyl chloride forms an acylium ion, which undergoes electrophilic substitution.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | <25°C avoids Fries rearrangement |

| Catalyst Equiv | 1.5–2.0 | Lower equiv → incomplete conversion |

| Reaction Time | 12–18 h | Prolonged time → side reactions |

Demethylation of C8 Methoxy Group

Critical for generating the hydroxyl functionality, this step employs boron tribromide (BBr₃) as detailed in EP0330485A1:

Stepwise Demethylation

-

Substrate : 3-Propanoyl-4-chloro-8-methoxyquinoline (1.0 equiv).

-

Reagent : BBr₃ (3.0 equiv).

-

Solvent : Dichloromethane (0.2 M).

-

Conditions : -78°C → rt, 12 h.

-

Workup : Quench with H₂O, extract with CH₂Cl₂, dry (Na₂SO₄), evaporate.

Side Reactions : Overly rapid warming (>5°C/min) causes decomposition of the propanoyl group. Patent data emphasizes strict temperature control during BBr₃ addition.

Purification and Analytical Characterization

Recrystallization Strategies

Spectroscopic Data (Inferred from Analogues)

Industrial-Scale Adaptations

Cost-Effective Modifications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Propanoyl-4-chloro-8-hydroxyquinoline, and how can reaction conditions be optimized for higher yield?

- Answer: The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, acylation at the 3-position can be achieved using propanoyl chloride under anhydrous conditions, followed by chlorination at the 4-position using reagents like POCl₃. Hydroxy group retention at the 8-position often requires protective group strategies (e.g., silylation) to prevent undesired side reactions . Optimization may include adjusting reaction temperatures (e.g., 60–80°C for acylation), catalyst selection (e.g., DMAP for acylations), and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

- Answer: Key techniques include:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., chloro at C4, propanoyl at C3) via chemical shifts and coupling patterns. Aromatic protons in the quinoline ring typically appear between δ 7.5–9.0 ppm .

- FT-IR: Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and hydroxyl (O-H) vibrations (~3200–3600 cm⁻¹) .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₁ClNO₂ at m/z 256.05) .

Advanced Research Questions

Q. How do substituent variations at specific positions on the quinoline ring influence the compound's biological activity, and what methods are used to analyze these effects?

- Answer: Substituents significantly modulate bioactivity. For instance:

- Chloro at C4: Enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .

- Propanoyl at C3: May act as a hydrogen-bond acceptor, influencing target binding (e.g., enzyme inhibition).

Systematic structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Cl with F or altering the acyl group) and testing via in vitro assays (e.g., MIC for antimicrobial activity) . Computational docking (using SMILES/InChIKey from databases like PubChem ) can predict binding modes.

Q. What strategies can resolve contradictions in biological activity data observed across different studies involving this compound derivatives?

- Answer: Contradictions may arise from:

- Purity variations: Use HPLC to verify compound integrity (>98% purity) and exclude impurities as confounding factors .

- Assay conditions: Standardize protocols (e.g., consistent cell lines, incubation times). For example, conflicting cytotoxicity data might stem from differences in MTT assay incubation periods .

- Solvent effects: Compare activities in DMSO vs. aqueous buffers to rule out solvent interference .

Q. How can computational chemistry methods predict the reactivity and stability of this compound under various experimental conditions?

- Answer:

- DFT calculations: Predict thermodynamic stability of tautomers (e.g., keto-enol forms) and reaction intermediates .

- Molecular dynamics (MD): Simulate solubility in solvents (e.g., DMSO, ethanol) by analyzing solvation free energies .

- Degradation studies: Use QSPR models to forecast stability under acidic/basic conditions, guiding storage recommendations (e.g., RT, desiccated) .

Methodological Focus

Q. What experimental designs are recommended for evaluating the photophysical properties of this compound in materials science applications?

- Answer:

- UV-Vis spectroscopy: Measure absorption maxima (e.g., π→π* transitions at ~300–350 nm) and molar extinction coefficients .

- Fluorescence quenching: Assess potential as a sensor by titrating with metal ions (e.g., Al³⁺, Cu²⁺) and monitoring emission changes .

- Thermogravimetric analysis (TGA): Determine thermal stability for applications in organic electronics .

Q. How can researchers design a scalable purification protocol for this compound to ensure batch-to-batch reproducibility?

- Answer:

- Crystallization optimization: Screen solvents (e.g., ethanol/water mixtures) to maximize yield and purity .

- Automated flash chromatography: Use gradient elution (e.g., hexane/EtOAc) with UV detection for consistent separation .

- Quality control: Implement ICP-MS to trace metal contaminants (e.g., residual catalysts) that may affect biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.